molecular formula C13H11NO2 B076200 4-Amino-4'-hydroxybenzophenone CAS No. 14963-34-9

4-Amino-4'-hydroxybenzophenone

Cat. No.: B076200
CAS No.: 14963-34-9
M. Wt: 213.23 g/mol
InChI Key: ZLUJJCPTVKQVDE-UHFFFAOYSA-N
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Description

4-Amino-4’-hydroxybenzophenone is an organic compound characterized by the presence of both amino and hydroxy functional groups attached to a benzophenone backbone. Its molecular formula is C13H11NO2, and it has a molecular weight of 213.23 g/mol .

Mechanism of Action

Target of Action

4-Amino-4’-hydroxybenzophenone primarily targets lanosterol 14-alpha demethylase (CYP51) , an enzyme critical for the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, the compound disrupts the production of ergosterol, leading to impaired cell membrane integrity and function.

Mode of Action

The compound interacts with lanosterol 14-alpha demethylase by binding to its active site, thereby inhibiting its catalytic activity. This inhibition prevents the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway . As a result, the accumulation of toxic sterol intermediates occurs, which disrupts cell membrane structure and function, ultimately leading to cell death.

Biochemical Pathways

4-Amino-4’-hydroxybenzophenone affects the ergosterol biosynthesis pathway . By inhibiting lanosterol 14-alpha demethylase, the compound halts the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of 14-methyl sterols, which are toxic to cells . The downstream effects include compromised cell membrane integrity, altered membrane fluidity, and impaired cellular processes dependent on membrane function.

Pharmacokinetics

The pharmacokinetics of 4-Amino-4’-hydroxybenzophenone involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties impact its bioavailability, with moderate oral bioavailability due to first-pass metabolism.

Result of Action

At the molecular level, the inhibition of lanosterol 14-alpha demethylase by 4-Amino-4’-hydroxybenzophenone leads to the accumulation of toxic sterol intermediates. This results in disrupted cell membrane integrity and function , causing increased membrane permeability and leakage of cellular contents. At the cellular level, these effects culminate in cell death , particularly in fungal cells, making the compound effective as an antifungal agent .

Action Environment

The efficacy and stability of 4-Amino-4’-hydroxybenzophenone can be influenced by various environmental factors:

Understanding these factors is crucial for optimizing the use of 4-Amino-4’-hydroxybenzophenone in therapeutic applications.

: DrugBank

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-4’-hydroxybenzophenone involves the Friedel-Crafts acylation of benzene with 4-aminobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 4-Amino-4’-hydroxybenzophenone often involves the use of trihalo-methyl benzene reacting with phenol under Friedel-Crafts conditions. This method is advantageous due to its high yield and relatively simple steps, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-hydroxybenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-4’-hydroxybenzophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(4-aminophenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUJJCPTVKQVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342023
Record name (4-Aminophenyl)(4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14963-34-9
Record name (4-Aminophenyl)(4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-aminobenzoyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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